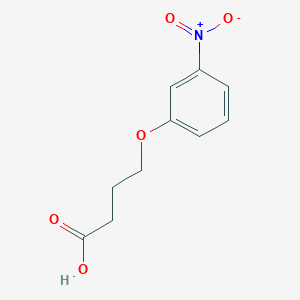

4-(3-Nitrophenoxy)butanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-nitrophenoxy)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c12-10(13)5-2-6-16-9-4-1-3-8(7-9)11(14)15/h1,3-4,7H,2,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGXVUBSVCRYES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCCC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30297-87-1 | |

| Record name | 4-(3-nitrophenoxy)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 3 Nitrophenoxy Butanoic Acid

Established Synthetic Routes for 4-(3-Nitrophenoxy)butanoic Acid

The traditional synthesis of this compound typically involves a multi-step process, beginning with the formation of an ether bond followed by the generation of the carboxylic acid group.

Etherification Reactions in the Synthesis of this compound

The cornerstone of synthesizing this compound is the formation of the ether linkage between the 3-nitrophenol (B1666305) and a four-carbon chain. The Williamson ether synthesis is a widely employed and classic method for this transformation. wikipedia.orgmasterorganicchemistry.com This SN2 reaction involves the nucleophilic attack of the 3-nitrophenoxide ion on an alkyl halide. wikipedia.orgmasterorganicchemistry.com

The reaction is typically initiated by deprotonating 3-nitrophenol with a suitable base to form the more nucleophilic phenoxide. The choice of base is crucial to ensure complete deprotonation without promoting side reactions. Common bases include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and sodium hydride (NaH). masterorganicchemistry.com The resulting 3-nitrophenoxide then reacts with a four-carbon electrophile bearing a good leaving group, such as a halide (e.g., ethyl 4-bromobutanoate). The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) to facilitate the SN2 mechanism.

A representative reaction scheme is as follows:

Deprotonation: 3-Nitrophenol + Base → 3-Nitrophenoxide

Nucleophilic Substitution: 3-Nitrophenoxide + Ethyl 4-bromobutanoate → Ethyl 4-(3-nitrophenoxy)butanoate

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |

| 3-Nitrophenol | Ethyl 4-bromobutanoate | K₂CO₃ | Acetone | Reflux |

| 3-Nitrophenol | γ-Butyrolactone | NaH | THF | Room Temperature to Reflux |

Carboxylic Acid Functionalization Strategies for this compound

Once the ether linkage is established, resulting in an ester intermediate like ethyl 4-(3-nitrophenoxy)butanoate, the next step is the hydrolysis of the ester to yield the final carboxylic acid. This transformation can be achieved through either acidic or basic hydrolysis. libretexts.orglumenlearning.comlibretexts.org

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The ester is heated with an excess of water in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl). libretexts.orglumenlearning.com This reaction is reversible and may not proceed to completion. libretexts.orglumenlearning.com

Base-Catalyzed Hydrolysis (Saponification): This method involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. libretexts.orglumenlearning.com The reaction is irreversible and typically goes to completion, forming the carboxylate salt. libretexts.orglumenlearning.com Subsequent acidification of the reaction mixture protonates the carboxylate to yield the desired carboxylic acid. libretexts.orglumenlearning.com

A typical saponification and acidification sequence is:

Saponification: Ethyl 4-(3-nitrophenoxy)butanoate + NaOH(aq) → Sodium 4-(3-nitrophenoxy)butanoate + Ethanol

Acidification: Sodium 4-(3-nitrophenoxy)butanoate + HCl(aq) → this compound + NaCl

| Starting Material | Reagents | Products |

| Ethyl 4-(3-nitrophenoxy)butanoate | 1. NaOH(aq), Heat 2. HCl(aq) | This compound, Ethanol, NaCl |

| Ethyl 4-(3-nitrophenoxy)butanoate | H₂O, H₂SO₄ (cat.), Heat | This compound, Ethanol (equilibrium) |

Multi-Step Synthesis Pathways for this compound

A common multi-step pathway for the synthesis of this compound combines the Williamson ether synthesis with subsequent ester hydrolysis.

Pathway 1: From 3-Nitrophenol and an Alkyl Halobutanoate

Ether Formation: 3-Nitrophenol is treated with a base like potassium carbonate in a solvent such as acetone. To this mixture, ethyl 4-bromobutanoate is added, and the reaction is heated under reflux to form ethyl 4-(3-nitrophenoxy)butanoate.

Ester Hydrolysis: The crude ester is then subjected to basic hydrolysis using aqueous sodium hydroxide, followed by acidification with a strong acid like hydrochloric acid to precipitate the final product, this compound.

Pathway 2: From 3-Nitrophenol and γ-Butyrolactone

An alternative approach involves the ring-opening of γ-butyrolactone by the 3-nitrophenoxide anion. This method directly forms the carboxylate salt, which upon acidification, yields the desired product. This pathway can be advantageous as it avoids the separate ester hydrolysis step.

Novel and Optimized Synthetic Approaches for this compound

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for synthesizing compounds like this compound.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. rsc.org In the context of this compound synthesis, this can involve the use of greener solvents, catalysts, and energy sources.

One approach is the use of phase-transfer catalysis (PTC). crdeepjournal.org PTC can facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide, often allowing the use of less hazardous solvents and milder reaction conditions. crdeepjournal.org For instance, the synthesis of ethyl 2-(4-nitrophenoxy)acetate has been successfully achieved using sonication in a solid-liquid PTC system with potassium carbonate as a mild base. ijche.com This method offers advantages such as faster reaction rates and higher yields. ijche.com

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields. nih.govrsc.orgsemanticscholar.org The application of microwave irradiation to the Williamson ether synthesis or the subsequent hydrolysis step could offer a more efficient route to this compound. nih.govrsc.orgsemanticscholar.org

| Green Chemistry Approach | Key Features | Potential Application |

| Phase-Transfer Catalysis (PTC) | Use of a catalyst to facilitate reactions between different phases, often with milder conditions. crdeepjournal.org | Williamson ether synthesis of the ester precursor. |

| Microwave-Assisted Synthesis | Rapid heating, leading to shorter reaction times and often higher yields. nih.govrsc.orgsemanticscholar.org | Both etherification and hydrolysis steps. |

| Solventless Reactions | Reactions conducted without a solvent, reducing waste and environmental impact. rsc.org | Potentially applicable to the Williamson ether synthesis under specific conditions. |

Catalytic Methods for Enhanced Synthesis of this compound

While the Williamson ether synthesis is robust, catalytic methods can offer milder reaction conditions and improved efficiency. Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, are well-established for the formation of diaryl ethers. researchgate.netjsynthchem.comjsynthchem.com Recent developments have focused on using copper catalysts for the coupling of phenols with aryl halides under milder conditions. researchgate.netjsynthchem.comjsynthchem.com Although typically used for C(aryl)-O-C(aryl) bond formation, exploring the adaptation of these copper-catalyzed methods for the synthesis of alkyl-aryl ethers like this compound could represent a novel synthetic strategy.

Another potential catalytic approach is the Mitsunobu reaction. wikipedia.orgnih.gov This reaction allows for the conversion of an alcohol to an ether using triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). wikipedia.org In this context, 3-nitrophenol would act as the nucleophile and a suitable hydroxybutanoate ester would be the alcohol component. The Mitsunobu reaction proceeds under mild, neutral conditions and can be an effective alternative, particularly for substrates sensitive to basic conditions. wikipedia.org

| Catalytic Method | Catalyst/Reagents | Potential Advantages |

| Copper-Catalyzed Cross-Coupling | Copper salts (e.g., CuI) with ligands | Milder reaction conditions compared to traditional Ullmann reactions. researchgate.netjsynthchem.comjsynthchem.com |

| Mitsunobu Reaction | Triphenylphosphine, Diethyl azodicarboxylate (DEAD) | Mild, neutral conditions; suitable for sensitive substrates. wikipedia.org |

Flow Chemistry Applications in this compound Production

The application of continuous flow chemistry to the synthesis of fine chemicals and pharmaceutical intermediates has been an area of significant research interest due to its potential for enhanced safety, reproducibility, and scalability. nih.gov While specific literature detailing the production of this compound using flow chemistry is not extensively available, the principles of this technology can be applied to its key synthetic steps.

Flow chemistry involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, rather than in a traditional batch-wise fashion. nih.gov This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for highly exothermic or hazardous reactions. nih.gov

The synthesis of this compound is typically achieved via a Williamson ether synthesis, reacting a salt of 3-nitrophenol with an alkyl 4-halobutanoate, followed by hydrolysis. Both of these reaction types have been successfully adapted to flow processes. For instance, ether synthesis in flow can benefit from improved heat transfer, reducing the risk of side reactions and allowing for the use of higher temperatures to accelerate the reaction, thus shortening reaction times. wikipedia.org

Reaction Chemistry and Derivatization Strategies of this compound

The chemical reactivity of this compound is primarily dictated by its three key functional components: the carboxylic acid moiety, the nitro group, and the aromatic phenoxy ring. These sites allow for a range of chemical transformations and derivatization strategies.

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for derivatization, with esterification and amidation being the most common transformations.

Esterification: The conversion of this compound to its corresponding esters can be readily achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a classic and effective method. masterorganicchemistry.comquora.com This is an equilibrium-driven reaction, and typically, the alcohol is used in excess or as the solvent to drive the reaction towards the ester product. masterorganicchemistry.com

Alternatively, esterification can be performed under milder conditions by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or by using coupling agents.

Amidation: The formation of amides from this compound involves its reaction with a primary or secondary amine. This transformation generally requires the activation of the carboxylic acid, as direct reaction with an amine is often slow and requires high temperatures. Common methods for activation include conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by the addition of the amine. Alternatively, a wide variety of peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be employed to facilitate amide bond formation under milder conditions, which is particularly useful for sensitive substrates.

Table 1: Common Reagents for Esterification and Amidation of Carboxylic Acids

| Transformation | Method | Typical Reagents | Byproducts |

| Esterification | Fischer Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), H₂SO₄ (catalyst) | Water |

| Via Acyl Chloride | SOCl₂ or (COCl)₂, then Alcohol | SO₂, HCl or CO, CO₂, HCl | |

| Amidation | Via Acyl Chloride | SOCl₂ or (COCl)₂, then Amine (RNH₂ or R₂NH) | SO₂, HCl or CO, CO₂, HCl |

| Peptide Coupling | Amine, DCC or EDC | Dicyclohexylurea (DCU) or EDU |

Reduction of the Nitro Group in this compound

The nitro group on the aromatic ring is a key functional group that can be readily reduced to an amino group, yielding 4-(3-aminophenoxy)butanoic acid. This transformation is significant as it dramatically alters the electronic properties of the aromatic ring, converting a strongly electron-withdrawing group into a strongly electron-donating group. A variety of methods are available for the reduction of aromatic nitro compounds.

Catalytic Hydrogenation: This is a widely used and often very clean method for nitro group reduction. The reaction involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. nih.gov Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate. This method is often high-yielding and the only byproduct is water.

Chemical Reduction: A variety of metals in acidic media can be used to reduce aromatic nitro groups. nih.gov Common systems include tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). Another common reagent is sodium hydrosulfite (Na₂S₂O₄). These methods are robust and effective, though they often require an aqueous workup to remove the metal salts.

Table 2: Selected Methods for the Reduction of Aromatic Nitro Groups

| Method | Reagents | Typical Conditions | Notes |

| Catalytic Hydrogenation | H₂, Pd/C (5-10 mol%) | Room temperature to moderate heat, atmospheric or elevated pressure | Generally clean, high-yielding. |

| Metal in Acid | Fe, HCl or Sn, HCl | Refluxing in aqueous or alcoholic solvents | Effective, but requires stoichiometric amounts of metal and acid. |

| Sodium Hydrosulfite | Na₂S₂O₄ | Aqueous or alcoholic solution | A milder alternative to metal/acid systems. |

Modifications of the Phenoxy Ring System of this compound

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution and deactivated towards electrophilic aromatic substitution due to the presence of the strongly electron-withdrawing nitro group.

Nucleophilic Aromatic Substitution (SNA_r): The nitro group strongly activates the aromatic ring for nucleophilic attack, particularly at the positions ortho and para to it. nih.govmasterorganicchemistry.com This allows for the displacement of a suitable leaving group on the ring by a nucleophile. While this compound does not have a leaving group other than the ether linkage itself, this reactivity is highly relevant for derivatives. For instance, if a halogen were present on the ring at a position ortho or para to the nitro group, it could be readily displaced by nucleophiles such as alkoxides, amines, or thiolates. youtube.com The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com

Electrophilic Aromatic Substitution: The nitro group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution (EAS). youtube.com This means that reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions will be significantly slower than on an unsubstituted benzene (B151609) ring. If an electrophilic substitution were to occur, the incoming electrophile would be directed to the positions meta to the nitro group (and also meta to the butoxy ether group). However, given the deactivating nature of both substituents, forcing conditions would likely be required, which could lead to degradation of the molecule.

Structure Activity Relationship Sar Studies and Analog Design Pertaining to 4 3 Nitrophenoxy Butanoic Acid

Design Principles for Analogs of 4-(3-Nitrophenoxy)butanoic Acid

The design of analogs of this compound is guided by established medicinal chemistry principles aimed at optimizing the compound's interaction with its biological target. These principles involve systematic modifications of its three main components: the butanoic acid chain, the nitrophenoxy moiety, and the ether linker.

The butanoic acid chain is a crucial component, often responsible for anchoring the molecule to a specific binding site on a biological target, such as an enzyme. Isosteric and bioisosteric replacements of the carboxylic acid group and modifications of the four-carbon chain can significantly impact the compound's activity, selectivity, and pharmacokinetic properties.

The length and rigidity of the alkyl chain are key determinants of biological activity. Studies on related phenoxyalkanoic acids have shown that the length of the alkanoic acid side-chain is a critical feature for substrate preference in enzymes like acyl acid amido synthetases. nih.gov Shortening or lengthening the chain from the optimal four-carbon length can lead to a decrease in binding affinity due to suboptimal positioning within the active site.

Table 1: Hypothetical SAR Data for Isosteric Replacements in the Butanoic Acid Chain of this compound Analogs

| Compound | Modification | Relative Inhibitory Activity (%) |

| 1 | This compound (Parent) | 100 |

| 1a | 3-(3-Nitrophenoxy)propanoic acid | 60 |

| 1b | 5-(3-Nitrophenoxy)pentanoic acid | 85 |

| 1c | 2-(3-Nitrophenoxy)acetic acid | 20 |

| 1d | 4-(3-Nitrophenoxy)butanamide | 45 |

| 1e | 1-(4-(3-Nitrophenoxy)butyl)-1H-tetrazole | 75 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate expected SAR trends based on principles from related compound series.

The nitrophenoxy group plays a significant role in the electronic and steric properties of the molecule, influencing its binding affinity and potential mechanism of action. The position and nature of substituents on the phenyl ring can dramatically alter the compound's activity.

The nitro group, being a strong electron-withdrawing group, is critical. Its replacement with other electron-withdrawing or electron-donating groups can modulate the electronic character of the phenyl ring and its ability to participate in interactions such as hydrogen bonding or pi-stacking. For instance, in nitrophenyl derivatives that act as aldose reductase inhibitors, the nitro group is predicted to bind to key residues in the enzyme's active site. nih.gov Shifting the nitro group from the meta position (position 3) to the ortho or para positions would likely alter the geometry of binding.

Furthermore, the addition of other substituents to the phenyl ring can influence potency and selectivity. For example, in a series of 4-aryl-4-oxobutanoic acid derivatives that inhibit kynurenine-3-hydroxylase, the presence and position of chloro or fluoro substituents on the phenyl ring were found to be critical for potent inhibition. nih.gov

Table 2: Hypothetical SAR Data for Substituent Effects on the Nitrophenoxy Moiety of this compound Analogs

| Compound | Modification | Relative Inhibitory Activity (%) |

| 1 | This compound (Parent) | 100 |

| 2a | 4-(4-Nitrophenoxy)butanoic acid | 110 |

| 2b | 4-(2-Nitrophenoxy)butanoic acid | 70 |

| 2c | 4-(3-Aminophenoxy)butanoic acid | 30 |

| 2d | 4-(3-Cyanophenoxy)butanoic acid | 90 |

| 2e | 4-(3-Chloro-5-nitrophenoxy)butanoic acid | 130 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate expected SAR trends based on principles from related compound series.

The ether linkage connecting the phenyl ring and the butanoic acid chain provides a certain degree of flexibility and specific geometry to the molecule. Modifications to this linker, such as replacing the oxygen atom with other atoms or groups (bioisosteric replacement), can affect the molecule's conformation, stability, and binding mode.

Synthetic Strategies for this compound Analogs

The synthesis of this compound and its analogs typically involves well-established chemical reactions. A common and straightforward approach is the Williamson ether synthesis. This method involves the reaction of a substituted nitrophenol with a suitable haloalkanoate ester, followed by hydrolysis of the ester to yield the desired carboxylic acid.

For instance, to synthesize the parent compound, 3-nitrophenol (B1666305) can be deprotonated with a base such as sodium hydride or potassium carbonate to form the corresponding phenoxide. This nucleophilic phenoxide is then reacted with an ethyl 4-bromobutanoate. The final step involves the hydrolysis of the ethyl ester, typically under basic conditions using sodium hydroxide (B78521), followed by acidification to yield this compound.

The synthesis of analogs with modifications in the butanoic acid chain or the nitrophenoxy moiety can be achieved by using appropriately substituted starting materials. For example, analogs with different chain lengths can be synthesized by using haloalkanoate esters of varying lengths. Similarly, analogs with different substituents on the phenyl ring can be prepared by starting with the corresponding substituted nitrophenols. The synthesis of more complex analogs may require multi-step synthetic routes and the use of protecting groups to avoid unwanted side reactions. mdpi.com

In Vitro and In Silico Methodologies for SAR Determination

The determination of the structure-activity relationship for a series of analogs relies on a combination of experimental (in vitro) and computational (in silico) methods.

Enzyme inhibition assays are fundamental for evaluating the biological activity of the synthesized analogs. If this compound and its derivatives are designed as enzyme inhibitors, their potency is typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

A typical enzyme inhibition assay involves incubating the target enzyme with its substrate in the presence of varying concentrations of the inhibitor. The rate of the enzymatic reaction is measured, often by monitoring the formation of a product or the depletion of a substrate using techniques like spectrophotometry or fluorometry. By plotting the enzyme activity against the inhibitor concentration, an IC50 value can be calculated.

For example, in the study of kynurenine-3-hydroxylase inhibitors, the inhibitory activity of 4-phenyl-4-oxo-butanoic acid derivatives was assessed by measuring the reduction in the formation of 3-hydroxykynurenine. capes.gov.brnih.gov Similar assays would be employed to evaluate the inhibitory potential of this compound analogs against a specific target enzyme. The results from these assays for a series of analogs provide the raw data for establishing the SAR.

Table 3: Hypothetical Enzyme Inhibition Data for a Series of this compound Analogs

| Compound | Modification | IC50 (µM) |

| 1 | This compound (Parent) | 10.5 |

| 1a | 3-(3-Nitrophenoxy)propanoic acid | 25.2 |

| 2a | 4-(4-Nitrophenoxy)butanoic acid | 8.1 |

| 2e | 4-(3-Chloro-5-nitrophenoxy)butanoic acid | 3.7 |

| 3a | 4-(3-Nitrophenoxy)thiobutanoic acid | 15.8 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate expected outcomes of enzyme inhibition assays based on SAR principles.

In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are powerful tools that complement experimental data. Molecular docking simulations can predict the binding mode of the inhibitors within the active site of the enzyme, helping to rationalize the observed SAR. nih.gov QSAR studies can establish a mathematical relationship between the chemical structures of the analogs and their biological activities, which can then be used to predict the potency of novel, unsynthesized compounds.

Receptor Binding Studies Utilizing Derivatives of this compound

No public data from receptor binding studies for this compound or its derivatives could be located. Such studies would be essential to determine the binding affinity (e.g., Kᵢ or IC₅₀ values) of these compounds to specific biological targets.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches

In the absence of identified biological targets and active ligands, no information on the application of SBDD or LBDD methodologies for the design of analogs of this compound is available in the scientific literature.

Investigative Studies of 4 3 Nitrophenoxy Butanoic Acid S Biological Interactions Preclinical, in Vitro, and in Silico Focus

Elucidation of Molecular Targets and Pathways

There is no specific information available in the scientific literature regarding the enzyme inhibition mechanisms of 4-(3-Nitrophenoxy)butanoic acid. While other nitrophenyl derivatives have been investigated as inhibitors of enzymes such as tyrosinase, no such studies have been published for this particular compound.

No data from biochemical assays detailing the modulation of any specific receptors by this compound has been reported in publicly available research.

Direct studies on the interaction of this compound with biological macromolecules like proteins and nucleic acids have not been documented. Research on other nitro-containing compounds suggests that the nitro group can influence interactions with proteins and DNA, but specific binding affinities, interaction sites, or modes of interaction for this compound are unknown.

Cellular and Subcellular Effects of this compound in In Vitro Systems

There are no published studies that have assessed the impact of this compound on the proliferation and viability of any cell lines. Therefore, data on its cytotoxic or cytostatic effects are not available.

No preclinical or in vitro studies have investigated the ability of this compound to induce apoptosis or necrosis. The pathways through which it might exert such effects, if any, remain unelucidated.

Modulation of Gene Expression and Protein Synthesis

Currently, there is a lack of published studies directly investigating the impact of this compound on gene expression and protein synthesis. However, the broader class of phenoxyacetic acid derivatives has been noted for its biological activities, which are fundamentally linked to alterations in gene and protein regulation. For instance, the herbicidal action of some phenoxyacetic acids is rooted in their ability to mimic natural plant growth hormones, leading to uncontrolled growth and subsequent plant death, a process intrinsically tied to the modulation of genes responsible for cell growth and division mdpi.com.

In the context of mammalian cells, understanding how a small molecule like this compound might influence these processes can be informed by general principles of gene expression regulation. The structure of a molecule dictates its potential to interact with cellular components that control gene transcription and protein translation nih.gov. Small molecules can influence the binding of transcription factors to DNA, interact with RNA structures, or affect the machinery of protein synthesis nih.govnih.gov. For example, certain small molecules have been shown to inhibit the expression of specific genes by binding to promoter regions or regulatory proteins nih.gov.

Further research, such as microarray analysis or RNA sequencing of cells treated with this compound, would be necessary to elucidate any specific effects on gene expression profiles.

Mechanistic Insights into Biological Activity (Non-Clinical)

Investigations into Anti-inflammatory Mechanisms in Cell-Based Assays

Direct experimental data on the anti-inflammatory mechanisms of this compound from cell-based assays is not currently available in the scientific literature. However, the potential for such activity can be inferred from studies on structurally analogous compounds. For instance, a related compound, 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid, has been identified as a subject of research for its potential anti-inflammatory properties chemimpex.com. This suggests that the core structure of nitrophenoxy alkanoic acids may be a scaffold for anti-inflammatory activity.

The mechanisms of anti-inflammatory action are often investigated in cell-based assays using models like lipopolysaccharide (LPS)-stimulated macrophages. Key indicators of inflammation in these assays include the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as the release of inflammatory mediators like nitric oxide (NO) and prostaglandins.

A hypothetical investigation into the anti-inflammatory mechanisms of this compound would likely involve the following:

Cytokine Production Assays: Measuring the levels of key pro-inflammatory cytokines in the supernatant of immune cells (e.g., RAW 264.7 macrophages) after exposure to the compound and an inflammatory stimulus.

Nitric Oxide Production Assays: Quantifying the amount of NO produced by cells, as excessive NO production is a hallmark of inflammation.

Prostaglandin E2 (PGE2) Assays: Measuring the levels of PGE2, which is produced via the cyclooxygenase (COX) pathway and is a key mediator of inflammation.

NF-κB Pathway Analysis: Investigating the effect of the compound on the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.

The following table outlines potential cell-based assays that could be used to investigate the anti-inflammatory properties of this compound, based on common methodologies in the field.

| Assay Type | Cell Line | Inflammatory Stimulus | Key Markers Measured | Potential Mechanism Investigated |

| Cytokine Multiplex Assay | RAW 264.7 | Lipopolysaccharide (LPS) | TNF-α, IL-6, IL-1β | Inhibition of pro-inflammatory cytokine production |

| Griess Assay | RAW 264.7 | Lipopolysaccharide (LPS) | Nitrite (as a measure of NO) | Inhibition of inducible nitric oxide synthase (iNOS) |

| ELISA | A549 | Interleukin-1β (IL-1β) | Prostaglandin E2 (PGE2) | Inhibition of cyclooxygenase (COX) enzymes |

| Western Blot / Reporter Assay | HEK293T | Tumor Necrosis Factor-alpha (TNF-α) | Phospho-IκBα, NF-κB luciferase activity | Inhibition of NF-κB pathway activation |

Antimicrobial Activity Studies Against Model Organisms (e.g., Bacteria, Fungi)

There are no specific studies detailing the antimicrobial activity of this compound. However, the presence of a nitro group in an aromatic structure is a feature found in some classes of antimicrobial compounds. For example, nitroaromatic compounds have been investigated for their activity against various pathogens researchgate.net. Similarly, some phenol (B47542) derivatives have demonstrated antimicrobial effects nih.gov.

The evaluation of a compound's antimicrobial potential typically involves determining its minimum inhibitory concentration (MIC) against a panel of model organisms. This would include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

The table below presents a standard panel of microorganisms that could be used to screen this compound for potential antimicrobial activity.

| Microorganism | Type | Relevance |

| Staphylococcus aureus | Gram-positive bacterium | Common cause of skin and soft tissue infections, and can lead to more serious systemic infections. |

| Streptococcus pyogenes | Gram-positive bacterium | Causes a range of infections from pharyngitis to life-threatening invasive diseases. |

| Escherichia coli | Gram-negative bacterium | A common cause of urinary tract infections, gastroenteritis, and neonatal meningitis. |

| Pseudomonas aeruginosa | Gram-negative bacterium | An opportunistic pathogen known for its resistance to multiple antibiotics, causing infections in immunocompromised individuals. |

| Candida albicans | Fungus (Yeast) | A common cause of opportunistic fungal infections in humans. |

| Aspergillus fumigatus | Fungus (Mold) | An opportunistic mold that can cause invasive aspergillosis in immunocompromised patients. |

Further mechanistic studies for any observed antimicrobial activity could involve assays to determine the effect on microbial cell wall synthesis, protein synthesis, DNA replication, or cell membrane integrity.

Exploration of Antiproliferative Mechanisms in Cancer Cell Lines

Direct evidence for the antiproliferative mechanisms of this compound in cancer cell lines is not documented in the current scientific literature. Nevertheless, the structurally related compound, 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid, has been noted as a compound of interest in anticancer research chemimpex.com. Furthermore, various phenolic acids have been shown to exert antiproliferative and pro-apoptotic effects on cancer cells through diverse mechanisms nih.gov.

A primary approach to investigate antiproliferative mechanisms is to assess the compound's effect on cell viability and proliferation in a panel of cancer cell lines. Should the compound demonstrate activity, further studies would be conducted to elucidate the underlying molecular mechanisms, such as the induction of apoptosis (programmed cell death) or cell cycle arrest.

Key apoptotic markers that are often investigated include the activation of caspases (a family of proteases central to apoptosis), changes in mitochondrial membrane potential, and the externalization of phosphatidylserine (B164497) on the cell surface. Cell cycle analysis, typically performed using flow cytometry, can reveal if the compound causes cells to accumulate in a specific phase of the cell cycle (G1, S, or G2/M), thereby inhibiting proliferation.

The following table outlines a selection of human cancer cell lines that could be utilized to screen for and investigate the antiproliferative effects of this compound.

| Cancer Type | Cell Line | Key Characteristics |

| Breast Cancer | MCF-7 | Estrogen receptor-positive |

| Breast Cancer | MDA-MB-231 | Triple-negative, highly invasive |

| Lung Cancer | A549 | Non-small cell lung carcinoma |

| Colon Cancer | HCT116 | Colorectal carcinoma |

| Prostate Cancer | PC-3 | Androgen-independent prostate cancer |

| Leukemia | Jurkat | T-lymphocyte cell line |

Should this compound exhibit antiproliferative activity, subsequent mechanistic studies would be warranted to identify its molecular targets and signaling pathways, which could include the modulation of key proteins involved in cell survival and proliferation, such as Akt, NF-κB, or various cyclins and cyclin-dependent kinases.

Computational and Theoretical Chemistry Approaches for 4 3 Nitrophenoxy Butanoic Acid

Molecular Modeling and Docking Studies of 4-(3-Nitrophenoxy)butanoic Acid

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these approaches can elucidate its three-dimensional structure and potential interactions with biomolecules.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. While specific docking studies for this compound are not extensively documented in publicly available literature, the principles of this technique can be applied to predict its potential biological targets. The process involves defining a binding site on a protein of interest and computationally placing the ligand in various conformations, scoring them based on binding affinity.

For instance, in studies of other nitroaromatic compounds, such as 4-Acetamido-3-nitrobenzoic acid, molecular docking has been employed to investigate interactions with proteins like the spike protein of SARS-CoV-2, its ACE2 receptor binding domain, the main protease, and RNA-dependent RNA polymerase. nih.gov This suggests that this compound could be similarly screened against various protein targets to identify potential inhibitory activities. The nitro group and the carboxylic acid moiety are key functional groups that would likely participate in hydrogen bonding and other non-covalent interactions within a protein's active site.

While specific conformational analysis data for this compound is scarce, studies on related nitroaromatic compounds using methods like B3LYP/6-31G(d,p) have shown that the nitro group can influence the twist angles of the aromatic ring. nih.gov The accuracy of these calculations is dependent on the level of theory and basis set used. nih.gov The butanoic acid side chain can adopt various conformations, and its flexibility would allow it to adapt to the shape of a potential binding pocket in a protein. The interplay between the electronic effects of the nitro group and the steric hindrance of the substituents will dictate the preferred conformations and the energy barriers between them.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. youtube.com This method can be ligand-based, where known active molecules are used to find similar compounds, or structure-based, which relies on the three-dimensional structure of the target protein. youtube.comnih.gov

Analogs of this compound could be included in virtual screening campaigns to discover new bioactive compounds. nih.govacs.org For example, a library of phenoxyalkanoic acid derivatives could be screened against a specific protein target to identify potential inhibitors. The success of a virtual screening campaign depends on the quality of the compound library and the accuracy of the scoring functions used to rank the molecules. youtube.com High-throughput virtual screening allows for the rapid and cost-effective evaluation of a vast number of compounds, prioritizing a smaller, more manageable set for experimental testing. youtube.com

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. aiche.orgmdpi.com DFT calculations can be used to predict the reactivity of this compound by analyzing its molecular orbitals and electrostatic potential.

Conceptual DFT provides a framework to understand chemical reactivity through various descriptors. bohrium.com For instance, the Fukui function can be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. The presence of the electron-withdrawing nitro group is expected to significantly influence the electron distribution in the aromatic ring, making certain positions more susceptible to nucleophilic attack. The carboxylic acid group, on the other hand, is a site for potential deprotonation and can act as a hydrogen bond donor and acceptor. DFT studies on similar aromatic carboxylic acids have been performed to understand their reactivity and thermochemical properties. researchgate.net

Table 1: Illustrative Reactivity Descriptors from Conceptual DFT (Hypothetical for this compound)

| Descriptor | Predicted Trend for this compound | Implication for Reactivity |

| Fukui Function (f- or f+) | High values on carbons ortho and para to the nitro group | Indicates sites susceptible to nucleophilic attack |

| Local Softness | High values on the nitro group and carbonyl oxygen | Suggests these are key sites for interaction with soft electrophiles/nucleophiles |

| Electrostatic Potential | Negative potential around the nitro and carbonyl oxygens | Highlights regions prone to electrophilic attack or hydrogen bonding |

This table is illustrative and based on general principles of organic chemistry and DFT. Specific values would require dedicated calculations.

The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides valuable information about its ability to donate or accept electrons.

The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. aimspress.com A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is likely to be localized on the phenoxy oxygen and the aromatic ring, while the LUMO is expected to be concentrated on the nitro group and the aromatic ring due to the strong electron-withdrawing nature of the nitro group. This distribution facilitates intramolecular charge transfer, a property that can be important for various applications. DFT calculations on similar nitroaromatic compounds have been used to determine their HOMO-LUMO energy levels and explain their electronic properties. nih.gov

Table 2: Predicted Electronic Properties of this compound from a Hypothetical DFT Calculation

| Property | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to ionization potential |

| LUMO Energy | -2.0 eV | Energy of the lowest unoccupied molecular orbital, related to electron affinity |

| HOMO-LUMO Gap | 4.5 eV | Indicator of chemical reactivity and kinetic stability |

| Dipole Moment | ~4-5 Debye | Reflects the overall polarity of the molecule |

Note: The values in this table are hypothetical and serve for illustrative purposes. Actual values would be obtained from specific quantum chemical calculations.

The molecular electrostatic potential (MEP) map is another useful tool derived from electronic structure calculations. It visually represents the charge distribution on the molecule's surface, with red areas indicating regions of negative potential (electron-rich) and blue areas indicating regions of positive potential (electron-poor). For this compound, the MEP would likely show a strong negative potential around the oxygen atoms of the nitro and carboxyl groups, making them sites for electrophilic attack and hydrogen bonding.

Spectroscopic Property Prediction (Theoretical)

Currently, there are no published studies that provide theoretically predicted spectroscopic data (such as IR, NMR, or UV-Vis spectra) for this compound, which would typically be generated using methods like Density Functional Theory (DFT). Such theoretical data is invaluable for complementing experimental findings, aiding in structural elucidation, and understanding the electronic properties of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While QSAR studies have been conducted on various classes of phenoxybutanoic acid derivatives, the specific development and application of these models to this compound and its close analogs are not documented.

Development of QSAR Models for this compound Derivatives

The development of robust QSAR models requires a dataset of structurally related compounds with experimentally determined biological activities. As no such dataset focused on this compound derivatives was found, the generation of specific QSAR models has not been reported.

Identification of Key Molecular Descriptors Influencing Activity

The identification of key molecular descriptors is a critical outcome of QSAR studies, as it helps in understanding which physicochemical properties (e.g., hydrophobicity, electronic properties, steric factors) are important for the compound's activity. Without specific QSAR models for this compound, the molecular descriptors that govern its activity remain undetermined.

Predictive Modeling for Novel this compound Analogs

A significant application of QSAR models is the prediction of the activity of new, yet-to-be-synthesized analogs. This predictive capability is a powerful tool in rational drug design, allowing for the prioritization of synthetic efforts. The absence of established QSAR models for this compound means that such predictive modeling has not been performed.

Advanced Analytical Methodologies for Research on 4 3 Nitrophenoxy Butanoic Acid

Spectroscopic Characterization Techniques for Mechanistic Studies

Spectroscopic methods are indispensable for gaining insight into the molecular structure and reactivity of 4-(3-nitrophenoxy)butanoic acid. These techniques provide real-time information on reaction dynamics and molecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for monitoring the progress of chemical reactions in real-time. osf.iobeilstein-journals.org In the synthesis of this compound, typically formed by the reaction of a nitrophenolate with a butyrate (B1204436) derivative, ¹H and ¹³C NMR can track the consumption of reactants and the formation of the product. By setting up a reaction directly within an NMR spectrometer, or by periodically sampling the reaction mixture, researchers can obtain kinetic data and identify any intermediate species or byproducts. beilstein-journals.orgmagritek.commagritek.com

For instance, in a typical synthesis, the disappearance of the proton signals corresponding to the starting materials and the appearance of new signals characteristic of the this compound structure would be observed. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to confirm the connectivity of atoms in the final product and to elucidate the structure of any unknown intermediates. osf.io

Table 1: Hypothetical ¹H NMR and ¹³C NMR Chemical Shifts for this compound in a suitable solvent (e.g., DMSO-d₆)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | ~12.0 (s, 1H) | ~174.0 |

| Aromatic C-H (adjacent to NO₂) | ~7.8-8.0 (m, 2H) | ~149.0 (C-NO₂) |

| Aromatic C-H | ~7.3-7.6 (m, 2H) | ~110.0 - 130.0 |

| Methylene (-OCH₂-) | ~4.1 (t, 2H) | ~68.0 |

| Methylene (-CH₂CH₂COOH) | ~2.0 (quint, 2H) | ~30.0 |

| Methylene (-CH₂COOH) | ~2.4 (t, 2H) | ~24.0 |

Note: s = singlet, t = triplet, quint = quintet, m = multiplet. These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry for Metabolite Identification (In Vitro/In Silico)

Mass spectrometry (MS) is a cornerstone technique for identifying the metabolites of xenobiotic compounds. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), allows for the precise mass determination of metabolites, facilitating the elucidation of their elemental composition. nih.gov In the study of this compound, in vitro metabolism studies using liver microsomes (from human or rat sources) can be performed to identify potential metabolic pathways. nih.govnih.gov

Common metabolic transformations for nitroaromatic compounds include the reduction of the nitro group to an amino group, while carboxylic acids can undergo various conjugation reactions. In silico prediction tools can also be used to forecast likely metabolites based on known enzymatic pathways. The combination of these approaches provides a robust strategy for characterizing the biotransformation of this compound.

Table 2: Potential In Vitro Metabolites of this compound and their Expected Mass-to-Charge Ratios (m/z)

| Metabolic Reaction | Metabolite Name | Molecular Formula | Expected [M+H]⁺ m/z |

| Nitro Reduction | 4-(3-Aminophenoxy)butanoic acid | C₁₀H₁₃NO₃ | 196.0863 |

| Hydroxylation | 4-(3-Nitro-X-hydroxyphenoxy)butanoic acid | C₁₀H₁₁NO₆ | 242.0557 |

| Glucuronidation | This compound glucuronide | C₁₆H₁₉NO₁₁ | 402.0929 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Interaction Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic transitions. nih.govnist.gov For this compound, IR spectroscopy can confirm the presence of key functional groups such as the carboxylic acid (O-H and C=O stretching), the nitro group (N-O stretching), and the ether linkage (C-O stretching). frontiersin.org Changes in the vibrational frequencies of these groups upon interaction with other molecules (e.g., proteins, cyclodextrins) can indicate the nature and strength of these interactions.

UV-Vis spectroscopy is useful for studying the electronic properties of the molecule, particularly the nitroaromatic chromophore. The position and intensity of the absorption bands can be sensitive to the solvent environment and binding interactions, providing a means to study complex formation.

Table 3: Characteristic IR and UV-Vis Absorption Data for this compound

| Spectroscopic Technique | Functional Group/Transition | Expected Absorption Range |

| Infrared (IR) | O-H stretch (Carboxylic acid) | 2500-3300 cm⁻¹ (broad) |

| Infrared (IR) | C=O stretch (Carboxylic acid) | 1700-1725 cm⁻¹ |

| Infrared (IR) | N-O stretch (Nitro group) | 1500-1550 cm⁻¹ (asymmetric), 1340-1380 cm⁻¹ (symmetric) |

| Infrared (IR) | C-O stretch (Ether) | 1200-1300 cm⁻¹ |

| Ultraviolet-Visible (UV-Vis) | π → π* transitions (aromatic system) | ~200-350 nm |

| Ultraviolet-Visible (UV-Vis) | n → π* transitions (nitro group) | ~300-400 nm |

Chromatographic Separation Methods for Research Applications

Chromatographic techniques are essential for the separation, purification, and quantification of this compound in various research contexts.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment in Research Samples

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds like this compound. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com A reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic or phosphoric acid) to ensure the carboxylic acid is in its protonated form. sielc.comcnrs.fr Detection is commonly achieved using a UV detector set to a wavelength where the nitroaromatic chromophore absorbs strongly. By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, the purity of a research sample can be accurately assessed. researchgate.net

Table 4: Typical HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~265 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25-30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. nist.gov Due to its low volatility, this compound is not directly amenable to GC-MS analysis. However, it can be chemically modified through derivatization to increase its volatility. A common approach is the esterification of the carboxylic acid group, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by forming a methyl ester using diazomethane (B1218177) or methanol (B129727) with an acid catalyst.

Once derivatized, the volatile analyte can be separated by the gas chromatograph and subsequently identified by the mass spectrometer based on its characteristic fragmentation pattern. This method is particularly useful for detecting and quantifying trace amounts of the compound or its derivatives in complex matrices.

Chiral Chromatography for Enantiomeric Separation and Study

As "this compound" possesses a chiral center, it can exist as a pair of enantiomers. The differential biological activity and metabolic fate of individual enantiomers underscore the importance of their separation and analysis. Chiral chromatography is the cornerstone technique for achieving this separation.

The enantiomeric separation of acidic compounds like this compound is often accomplished using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). chiraltech.comnih.gov The principle of chiral recognition by the CSP is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, leading to different retention times for the two enantiomers and thus their separation. chiraltech.comsigmaaldrich.com

Commonly used CSPs for the separation of acidic chiral compounds include polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) and protein-based columns. nih.govnih.gov For acidic compounds, anion-exchange type chiral stationary phases, such as CHIRALPAK QN-AX and QD-AX, which are based on quinine (B1679958) and quinidine (B1679956) derivatives, have shown excellent enantioselectivity. chiraltech.com The mobile phase composition, including the type of organic modifier, buffer, and additives, is optimized to achieve baseline separation of the enantiomers. sigmaaldrich.com

Table 1: Illustrative Parameters for Chiral HPLC Method Development for this compound

| Parameter | Typical Conditions | Purpose |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak IB), Anion-exchange (e.g., CHIRALPAK QN-AX) | To provide a chiral environment for differential interaction with enantiomers. |

| Mobile Phase | Hexane/Isopropanol with acidic/basic additives; Polar organic or reversed-phase modes | To control the elution strength and interaction with the CSP. |

| Flow Rate | 0.5 - 1.5 mL/min | To optimize separation efficiency and analysis time. |

| Detection | UV/Vis (at a wavelength where the nitroaromatic group absorbs), Circular Dichroism (CD) | To detect and quantify the separated enantiomers. CD detection can also provide information on the absolute configuration. sigmaaldrich.com |

This table presents a generalized set of starting conditions for method development, as specific experimental data for the enantiomeric separation of this compound is not available in the public domain.

Advanced Structural Elucidation Techniques (for Novel Derivatives or Complexes)

Beyond chromatographic separation, understanding the precise three-dimensional structure of this compound and its interactions with other molecules at an atomic level is crucial. This is achieved through advanced structural elucidation techniques.

X-ray crystallography is a powerful technique for determining the exact arrangement of atoms within a crystalline solid. For "this compound," this method can provide definitive proof of its molecular structure, including bond lengths, bond angles, and conformation. To date, no public crystal structure of this compound is available.

The process involves growing a single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is exposed to a focused beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is recorded. researchgate.net By analyzing the positions and intensities of the diffraction spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

Furthermore, X-ray crystallography is invaluable for studying co-crystals, where "this compound" is crystallized with another molecule. This can reveal non-covalent interactions, such as hydrogen bonding and π-stacking, which are critical in understanding its binding to biological targets or in the design of new materials. beilstein-journals.org

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Å; β = X° | Defines the size and shape of the repeating unit of the crystal. |

| Resolution | < 1.0 Å | A measure of the level of detail in the electron density map. |

This table provides a hypothetical example of crystallographic data that would be obtained from a successful X-ray diffraction experiment.

While X-ray crystallography is ideal for small molecules and well-ordered crystals, cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structure of large biomolecular complexes in a near-native state. nih.gov If "this compound" were to bind to a large protein or a protein complex, cryo-EM would be the method of choice to visualize this interaction, especially for systems that are difficult to crystallize. nih.govpnas.org

In cryo-EM, a solution of the biomolecular complex is rapidly frozen in a thin layer of vitreous (non-crystalline) ice. nih.gov This preserves the native structure of the complex. A transmission electron microscope is then used to capture thousands of two-dimensional projection images of the randomly oriented particles. These images are computationally classified, aligned, and averaged to reconstruct a three-dimensional density map of the complex. sciety.org

Recent advances in detector technology and image processing software have enabled cryo-EM to achieve near-atomic resolution, making it possible to visualize the binding pocket of a protein and the detailed interactions with a small molecule ligand like "this compound". elifesciences.org This provides invaluable insights for structure-based drug design and understanding the compound's mechanism of action. nih.gov Although a powerful tool, there are currently no published cryo-EM studies involving "this compound".

Potential Research Applications and Future Directions for 4 3 Nitrophenoxy Butanoic Acid

Role as a Synthetic Intermediate and Building Block in Organic Chemistry

The true potential of 4-(3-Nitrophenoxy)butanoic acid lies in its utility as a synthetic intermediate and a versatile building block in the intricate art of organic chemistry. The compound's structure is a composite of two key functional groups: a carboxylic acid and a nitroaromatic ring. This duality allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules.

The carboxylic acid group, with its inherent reactivity, can be readily converted into a variety of other functional groups, including esters, amides, and acid halides. This versatility is fundamental to its role as a building block, enabling its incorporation into larger molecular frameworks through established synthetic methodologies. For instance, the butanoic acid chain can act as a flexible linker or spacer in the design of bifunctional molecules.

Conversely, the nitro group on the aromatic ring is a powerful tool for synthetic chemists. It is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta positions. wikipedia.org More importantly, the nitro group can be readily reduced to an amino group, which opens up a vast array of further chemical modifications. This transformation is a cornerstone of many synthetic pathways, providing access to anilines that are precursors to a wide range of pharmaceuticals, dyes, and other industrially significant compounds. nih.gov The presence of both the carboxylic acid and the nitro group in one molecule allows for orthogonal chemical strategies, where one group can be manipulated while the other remains protected, offering precise control over the synthetic process.

The general utility of nitroaromatic compounds as building blocks is well-established in the synthesis of pharmaceutically relevant substances. sigmaaldrich.com Similarly, butyric acid and its derivatives have been explored for the creation of new medicines. nih.gov Therefore, this compound, which combines these two key features, represents a promising starting material for the construction of diverse molecular architectures with potential applications in medicinal chemistry and materials science.

Exploration as a Chemical Probe for Biological Pathway Research

The field of chemical biology relies on the use of small molecules, or chemical probes, to investigate and manipulate biological processes within living systems. The structure of this compound suggests its potential for development into such a probe. The nitrophenoxy group can serve as a photoactivatable or "caged" moiety. Upon irradiation with light of a specific wavelength, the nitro group can be cleaved, releasing the butanoic acid or a derivative thereof in a spatially and temporally controlled manner. This would allow researchers to study the effects of the released molecule on specific cells or tissues with high precision.

Furthermore, the butanoic acid portion of the molecule could be designed to mimic or interact with specific biological targets. Butyric acid itself is a short-chain fatty acid with known biological roles, including acting as an energy source for colonocytes and an inhibitor of histone deacetylases (HDACs). nih.govclinicaleducation.org By modifying the butanoic acid chain, it may be possible to create probes that target specific enzymes or receptors involved in metabolic or signaling pathways.

The nitro group also offers a handle for the attachment of reporter tags, such as fluorescent dyes or biotin, without significantly altering the core structure's interaction with a biological target. This would enable the visualization and tracking of the probe within a cell or organism, providing valuable information about its localization and mechanism of action. The development of such chemical probes from this compound could provide new tools to dissect complex biological pathways, such as those involved in cancer, inflammation, and metabolic disorders. nih.gov

Development of this compound as a Lead Scaffold in Preclinical Discovery Research

A "lead scaffold" in drug discovery is a core chemical structure from which a series of related compounds can be synthesized and evaluated for their therapeutic potential. This compound possesses several characteristics that make it an attractive candidate for development as a lead scaffold.

The distinct functionalities of the molecule—the aromatic ring, the nitro group, the ether linkage, and the carboxylic acid—provide multiple points for chemical modification. This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity, selectivity, and pharmacokinetic properties. For example, the position and nature of substituents on the aromatic ring can be varied, the nitro group can be replaced with other electron-withdrawing or -donating groups, and the length and branching of the butanoic acid chain can be altered.

Butyric acid derivatives have shown a wide range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects. nih.govnih.gov Nitro-containing compounds are also known to exhibit a broad spectrum of bioactivities, including antimicrobial and antineoplastic properties. nih.gov The combination of these two pharmacologically relevant motifs in a single molecule makes this compound a promising starting point for the discovery of new therapeutic agents. The development of novel scaffolds is a critical aspect of drug discovery, and the unique structure of this compound offers a fresh avenue for exploration.

Unexplored Chemical Space and Derivatization Opportunities

The true potential of this compound lies in the vast and largely unexplored chemical space that can be accessed through its derivatization. The opportunities for creating new molecules from this starting material are numerous and varied.

One major avenue for derivatization is the modification of the carboxylic acid group. Standard coupling reactions can be employed to generate a library of amides and esters with diverse functionalities. These derivatives could be designed to have improved cell permeability, target specific proteins, or act as prodrugs that release the active butanoic acid moiety in a controlled manner.

Another key area for derivatization is the aromatic ring. The nitro group can be reduced to an amine, which can then be further modified through reactions such as acylation, alkylation, or diazotization followed by substitution. This would allow for the introduction of a wide range of substituents at the 3-position of the phenoxy ring, leading to a diverse set of analogues for structure-activity relationship (SAR) studies. Furthermore, electrophilic aromatic substitution reactions could potentially be used to introduce additional substituents onto the ring, although the deactivating effect of the nitro group would need to be considered. wikipedia.org

The ether linkage also presents an opportunity for modification, although it is generally more stable. Cleavage of the ether bond would yield 3-nitrophenol (B1666305) and a 4-substituted butanoic acid derivative, which could then be used in other synthetic routes. The table below illustrates some of the potential derivatization pathways.

| Starting Material | Reagent/Condition | Product Class | Potential Application |

| This compound | SOCl₂ then R₂NH | Amide | Bioactive molecules, materials |

| This compound | ROH, H⁺ | Ester | Prodrugs, fragrances |

| This compound | H₂, Pd/C | 4-(3-Aminophenoxy)butanoic acid | Further functionalization |

| 4-(3-Aminophenoxy)butanoic acid | Acyl chloride | Acylated amine | Bioactive molecules |

This table is for illustrative purposes and the reactivity would need to be experimentally verified.

Integration with Emerging Technologies in Chemical and Biological Research

The future of chemical and biological research is increasingly intertwined with emerging technologies such as high-throughput screening, artificial intelligence (AI), and automated synthesis. This compound and its derivatives are well-suited for integration into these modern research workflows.

Libraries of derivatives based on the this compound scaffold can be synthesized using automated platforms, allowing for the rapid generation of a large number of compounds for biological screening. High-throughput screening methods can then be used to quickly identify "hit" compounds with desired biological activities from these libraries.

In the realm of materials science, the integration of novel polymers with technologies like 3D printing is enabling the creation of advanced biomedical devices such as custom implants and scaffolds for tissue engineering. The functional groups on this compound could allow for its incorporation into novel bioresorbable polymers, where the nitro group could be used for further functionalization or as a trigger for degradation.

The synergy between the chemical versatility of this compound and these emerging technologies has the potential to accelerate the discovery and development of new molecules with significant scientific and therapeutic impact.

Q & A

Basic Questions

Q. What synthetic methods are recommended for preparing 4-(3-nitrophenoxy)butanoic acid, and how can yield be optimized?

- Answer : The compound is synthesized via nucleophilic aromatic substitution , where 3-nitrophenol reacts with 4-bromobutanoic acid under alkaline conditions. A typical protocol involves:

- Reaction conditions : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12–16 hours.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol yields >95% purity .

- Optimization : Elevated temperatures (90°C) and excess 3-nitrophenol (1.2 eq) improve yields to ~75%.

Q. Which analytical techniques are critical for characterizing this compound?

- Answer : Key methods include:

- 1H/13C NMR : Aromatic protons (δ 7.2–8.3 ppm), butanoic acid chain protons (δ 2.4–2.6 ppm for CH₂COO⁻), and nitrophenoxy group confirmation .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (asymmetric NO₂ stretch) .

- HPLC : Purity assessment using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. What in vitro models assess the biological activity of this compound?

- Answer :

- Plant assays : Arabidopsis root elongation inhibition (IC₅₀ ~50 μM) to evaluate auxin-like activity .

- Microbial susceptibility : Minimum inhibitory concentration (MIC) tests against E. coli (MIC ~250 μg/mL) and S. aureus .

Advanced Research Questions

Q. How does the aliphatic chain length of phenoxyalkanoic acids influence enzyme interactions?

- Answer : Kinetic studies with AtGH3.15 (auxin-amido synthetase) show higher catalytic efficiency (kcat/Km) for 4-phenoxybutanoic acid derivatives compared to shorter chains (e.g., phenoxyacetic acid). Molecular docking reveals enhanced Van der Waals interactions between the butanoic chain and hydrophobic enzyme pockets .

Q. What strategies resolve contradictions in herbicidal efficacy between lab and field studies?

- Answer :

- Controlled-environment trials : Mimic field conditions (e.g., UV exposure, soil pH 6.5) to assess degradation kinetics (half-life ~14 days) .

- Isotopic labeling : Use 14C-labeled compound to track bioavailability and metabolite formation in soil .

- Meta-analysis : Compare dose-response curves across studies to identify optimal application rates (e.g., 1.5–2.0 kg/ha) .

Q. How can computational methods guide structural optimization for enhanced bioactivity?

- Answer :

- Density Functional Theory (DFT) : Meta-substitution lowers LUMO energy by 0.3 eV vs. para, increasing electrophilic reactivity .

- Molecular Dynamics (MD) : Simulate binding to AtGH3.15 (2.5 μs trajectories) to identify alkyl chain modifications improving binding affinity .

- ADMET prediction : SwissADME models optimize logP (1.8–2.5) and aqueous solubility (>50 μM) while minimizing hepatotoxicity .

Q. What methodologies validate environmental stability in diverse soil types?

- Answer :

- OECD 307 tests : Measure degradation half-life (t½) in four soils (pH 4.8–8.2; t½ = 12–28 days) .

- LC-MS/MS : Quantify degradation products (e.g., 3-nitrophenol) over 60-day incubation .

- Ecotoxicology : Daphnia magna LC₅₀ (96-hr) >100 mg/L and soil microbial respiration rates within ±10% of controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.